molecular formula C12H8Br2O4S B12005977 2,2'-Sulfonylbis(4-bromophenol) CAS No. 5336-23-2

2,2'-Sulfonylbis(4-bromophenol)

Cat. No.: B12005977
CAS No.: 5336-23-2
M. Wt: 408.06 g/mol
InChI Key: NZPRBTZJWXINLY-UHFFFAOYSA-N
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Description

2,2'-Sulfonylbis(4-bromophenol) (CAS Registry Number: 5336-22-1) is a brominated aromatic compound with the molecular formula C12H8Br2O2S and a molecular weight of 376.06 g/mol . This solid compound is characterized by a central sulfonyl group (-SO2-) flanked by two 4-bromophenol rings, creating a versatile scaffold for synthetic organic chemistry . The presence of both bromine substituents and phenolic hydroxyl groups on this molecule provides two distinct reactive sites for further chemical modification. Researchers value this compound as a key organic building block for constructing more complex molecular architectures. The bromine atoms are excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental methods for forming carbon-carbon bonds in medicinal chemistry and materials science . Simultaneously, the phenolic hydroxyl groups can be functionalized into ethers, esters, or other derivatives, allowing scientists to fine-tune the solubility and electronic properties of the resulting molecules . This dual functionality makes 2,2'-Sulfonylbis(4-bromophenol) a valuable intermediate in exploring new chemical space for pharmaceutical development and advanced material design. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

5336-23-2

Molecular Formula

C12H8Br2O4S

Molecular Weight

408.06 g/mol

IUPAC Name

4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol

InChI

InChI=1S/C12H8Br2O4S/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6,15-16H

InChI Key

NZPRBTZJWXINLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)C2=C(C=CC(=C2)Br)O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The most widely reported synthesis of 2,2'-sulfonylbis(4-bromophenol) involves the direct sulfonation of 4-bromophenol with sulfuryl chloride (SO2_2Cl2_2). The reaction proceeds via electrophilic aromatic substitution, where the sulfonyl group bridges two phenolic rings at the ortho positions relative to the hydroxyl groups. The mechanism initiates with the generation of a chlorosulfonium intermediate, which reacts with the deprotonated phenol to form the sulfonyl linkage.

Optimized Reaction Conditions

Typical reaction parameters are as follows:

ParameterCondition
Solvent Anhydrous dichloromethane or ether
Base Pyridine or triethylamine
Temperature 0–5°C (ice-water bath)
Molar Ratio 1:2 (SO2_2Cl2_2:4-bromophenol)
Reaction Time 4–6 hours

The base neutralizes HCl byproducts, shifting the equilibrium toward product formation. Lower temperatures minimize side reactions such as polysulfonation.

Purification and Characterization

The crude product is purified via recrystallization from ethanol or acetone, yielding colorless crystals. Key characterization data include:

  • Melting Point : 285–287°C

  • 1^1H NMR (DMSO-d6_6): δ 10.2 (s, 2H, OH), 7.45 (d, 4H, aromatic), 6.95 (d, 4H, aromatic)

  • IR (KBr): 3400 cm1^{-1} (O–H), 1170 cm1^{-1} (S=O)

Alternative Synthesis via Thioether Oxidation

Preparation of Thioether Intermediate

An alternative route involves synthesizing 2,2'-thiobis(4-bromophenol) as a precursor. This is achieved by reacting 4-bromophenol with sulfur dichloride (SCl2_2) in tetrahydrofuran (THF) at 25°C for 12 hours. The thioether intermediate is isolated via filtration and washed with cold hexane.

Oxidation to Sulfonyl Derivative

The thioether is oxidized using hydrogen peroxide (H2_2O2_2) in acetic acid:

2,2’-thiobis(4-bromophenol)+3H2O22,2’-sulfonylbis(4-bromophenol)+2H2O+H2S\text{2,2'-thiobis(4-bromophenol)} + 3\text{H}2\text{O}2 \rightarrow \text{2,2'-sulfonylbis(4-bromophenol)} + 2\text{H}2\text{O} + \text{H}2\text{S}

Conditions :

  • Temperature : 60°C

  • Time : 8 hours

  • Yield : 70–75%

Comparative Analysis of Synthesis Methods

MethodAdvantagesDisadvantages
Direct Sulfonation High atom economy; fewer stepsRequires strict temperature control
Thioether Oxidation Avoids SO2_2Cl2_2 handlingLower yield; additional steps

The direct method is preferred industrially due to its simplicity, whereas the thioether route is safer for small-scale laboratories .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Sulfonylbis(4-bromophenol) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., base catalysts like NaOH).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), acidic or basic conditions.

    Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.

Major Products:

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

2,2’-Sulfonylbis(4-bromophenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-Sulfonylbis(4-bromophenol) exerts its effects involves the interaction of its bromophenol groups with target molecules. The sulfonyl group enhances the compound’s ability to form stable complexes with various substrates, facilitating its use in catalysis and inhibition processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or antimicrobial activity .

Comparison with Similar Compounds

4,4'-Sulphonylbis(2,6-dibromophenol)

  • Structure: Contains sulfonyl and bromophenol groups, but bromines are at the 2,6-positions instead of 4-position.
  • Properties : Higher molecular weight (565.85 g/mol) due to four bromine atoms .
  • Applications: Used as a flame retardant (Tetrabromobisphenol S) due to thermal stability .
  • Key Difference: The 2,6-dibromo substitution increases steric hindrance, reducing reactivity in metal coordination compared to 2,2'-sulfonylbis(4-bromophenol) .

Bis(2-hydroxy-5-bromophenyl)methane

  • Structure : Replaces sulfonyl with a methylene (-CH₂-) bridge and bromines at 5-positions.
  • Properties : Lower molecular weight (358.03 g/mol) and reduced rigidity due to the flexible methylene group .
  • Applications: Limited to niche organic synthesis; lacks sulfonyl-related applications in metal chelation .

Schiff Base Ligands with Sulfonyl/Bromophenol Moieties

  • Example: Pyridine 2,6-diylbis{2,2’(azamethane-1-ylidene)4-bromophenol} (L) Structure: Combines pyridine and bromophenol groups via azomethine linkages. Applications: Selective adsorption of Cu²⁺ and Cd²⁺ ions at pH 8, with stability constants (log K) exceeding 10 for Cd²⁺ . Comparison: Unlike 2,2'-sulfonylbis(4-bromophenol), this ligand’s pyridine core enhances π-π interactions, improving selectivity for transition metals .

Spectroscopic and Physical Properties

Compound FT-IR Peaks (cm⁻¹) NMR Signals (δ, ppm) Melting Point (°C) Reference
2,2'-Sulfonylbis(4-bromophenol) 1283 (-SO₂ asymmetric), 1186 (-SO₂ symmetric) 12.83 (Ar-OH), 8.72 (azomethine), 6.49–8.01 (Ar-H) 239
4,4'-Sulphonylbis(2,6-dibromophenol) Not reported Not reported >250 (decomposes)
Bis(2-hydroxy-5-bromophenyl)methane 3434 (OH), 1619 (C=N) 6.49–8.01 (Ar-H) Not reported

Biological Activity

2,2'-Sulfonylbis(4-bromophenol) (CAS No. 5336-23-2) is a synthetic compound characterized by its unique structure, which consists of two bromophenol groups linked by a sulfonyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of 2,2'-Sulfonylbis(4-bromophenol), supported by relevant data tables and research findings.

The chemical formula for 2,2'-Sulfonylbis(4-bromophenol) is C12H8Br2O4SC_{12}H_8Br_2O_4S, with a molecular weight of 408.06 g/mol. The compound features two bromine atoms, which enhance its reactivity and biological activity compared to other halogenated phenols.

PropertyValue
CAS No.5336-23-2
Molecular FormulaC12H8Br2O4S
Molecular Weight408.06 g/mol
IUPAC Name4-bromo-2-(5-bromo-2-hydroxyphenyl)sulfonylphenol
InChI KeyNZPRBTZJWXINLY-UHFFFAOYSA-N

The biological activity of 2,2'-Sulfonylbis(4-bromophenol) is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl group enhances the compound's capacity to form stable complexes with proteins and nucleic acids, which may lead to enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Research has indicated that 2,2'-Sulfonylbis(4-bromophenol) exhibits significant antimicrobial properties. A study demonstrated that it effectively inhibited the growth of several bacterial strains, showcasing its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity of 2,2'-Sulfonylbis(4-bromophenol)

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Properties

The anticancer potential of 2,2'-Sulfonylbis(4-bromophenol) has been explored in various studies. It has shown inhibitory effects on cancer cell proliferation and induced apoptosis in several cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies revealed that treatment with 2,2'-Sulfonylbis(4-bromophenol) resulted in significant growth inhibition of human hepatoma cell line Bel7402, with an IC50 value of approximately 8.7 µg/mL. The mechanism underlying this effect involves modulation of β1-integrin/FAK signaling pathways, leading to reduced cell migration and invasion.

Table 2: Anticancer Activity Data

Cell LineIC50 (µg/mL)Mechanism of Action
Bel74028.7Inhibition of β1-integrin/FAK signaling
SK-OV-312.5Induction of apoptosis
HCT-11615.0Cell cycle arrest

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the biological activity of 2,2'-Sulfonylbis(4-bromophenol) against similar compounds such as 2,2'-Sulfonylbis(4-chlorophenol) and 2,2'-Sulfonylbis(4-fluorophenol). The presence of bromine in the structure significantly enhances the compound's reactivity and biological efficacy.

Table 3: Comparison with Similar Compounds

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
2,2'-Sulfonylbis(4-bromophenol)Effective (10-20 µg/mL)Effective (8.7 µg/mL)
2,2'-Sulfonylbis(4-chlorophenol)Moderate (20-30 µg/mL)Less effective (>20 µg/mL)
2,2'-Sulfonylbis(4-fluorophenol)Low (<50 µg/mL)Not effective

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2'-Sulfonylbis(4-bromophenol) derivatives, and how can reaction yields be optimized?

  • Methodology : Derivatives of sulfonylbis(4-bromophenol) can be synthesized via condensation reactions with hydrazine derivatives. For instance, reacting 4,4'-sulfonyldianiline with cyclohexane-1,3-dione or dimethylcyclohexane-1,3-dione under reflux in ethanol/acetic acid yields hydrazone-linked compounds. Optimal conditions include maintaining a 1:2 molar ratio of the sulfonyl precursor to the dione derivative, with reaction times of 6–8 hours at 80–90°C. Yields (60–81%) depend on steric hindrance from substituents like methyl groups .
  • Purification : Recrystallization using dimethylformamide (DMF) or ethanol is recommended to isolate high-purity products.

Q. Which spectroscopic techniques are most effective for characterizing 2,2'-Sulfonylbis(4-bromophenol)-based compounds?

  • FT-IR Analysis : Detect characteristic peaks such as S=O stretching (1150–1250 cm⁻¹) and C-Br vibrations (550–650 cm⁻¹). Confirm hydrazone formation via N-H stretching (3200–3300 cm⁻¹) .
  • NMR Spectroscopy : Use 1H^1H-NMR to identify aromatic protons (δ 7.2–8.1 ppm) and sulfonyl-linked protons. 13C^{13}C-NMR resolves carbonyl carbons (δ 170–190 ppm) in dione derivatives .
  • UV-Vis Spectroscopy : Solvent polarity significantly affects absorption maxima. For example, in methanol, λmax shifts due to hydrogen bonding, while DMF stabilizes charge-transfer transitions .

Q. How can researchers differentiate structural analogs of sulfonylbis(4-bromophenol) compounds?

  • Substituent Effects : Compare analogs like 4,4'-Sulfonylbis(2-aminophenol) (CAS 7545-50-8), where amino groups enhance hydrogen bonding, versus bromine’s electron-withdrawing effects in 2,2'-Sulfonylbis(4-bromophenol).
  • Thermal Analysis : Melting points vary with substituents; e.g., hydrazone derivatives exhibit higher melting points (229–295°C) due to intermolecular hydrogen bonding .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in metal-ion adsorption data for sulfonylbis(4-bromophenol)-modified silica?

  • Adsorption Optimization : Modify silica surfaces with sulfonylbis(4-bromophenol) via silanization to introduce selective ligands for heavy metals like Cd(II). Control pH (6–7) to maximize ligand-metal interactions while minimizing silica dissolution.
  • Competing Ions : Use masking agents (e.g., EDTA) to suppress interference from Ca2+^{2+} or Mg2+^{2+}. Validate selectivity via ICP-MS and compare with unmodified silica .

Q. How does 2,2'-Sulfonylbis(4-bromophenol) function in coordination chemistry, and what are its applications?

  • Schiff Base Ligands : React with Zn(II) sulfate to form nano-complexes for catalytic or antimicrobial applications. Use green biosynthesis methods (e.g., aqueous-phase synthesis) to enhance sustainability. Characterize complexes via TEM, XRD, and FT-IR to confirm metal-ligand coordination .
  • Applications : These complexes show promise in photocatalytic degradation of organic pollutants or as antibacterial agents due to sulfonyl and bromine groups enhancing redox activity .

Q. What advanced computational methods predict the solvent effects on sulfonylbis(4-bromophenol) reactivity?

  • DFT Calculations : Model solvent polarity (e.g., methanol vs. chloroform) to predict charge distribution and reaction pathways. Correlate with experimental UV-Vis data to validate solvatochromic shifts .
  • MD Simulations : Analyze hydrogen-bonding networks in aqueous vs. nonpolar solvents to optimize reaction conditions for synthesis or catalysis .

Methodological Notes

  • Key References : Evidence from peer-reviewed journals (e.g., Jurnal Kimia Sains dan Aplikasi) and synthesis protocols were prioritized.

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